N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
- N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a chemical compound with the following properties:
- Catalog No.: S3049551
- CAS No.: 921924-26-7
- Molecular Formula: C25H32N4O4
- Molecular Weight: 452.555 g/mol
- Availability: In Stock
- Intended Use: For research purposes only; not intended for human or veterinary use12.
Synthesis Analysis
- Unfortunately, specific details regarding the synthesis of this compound are not readily available in the provided search results.
Molecular Structure Analysis
- The molecular formula indicates that it contains 25 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms. The structure likely involves a combination of aromatic rings, morpholino, and oxalamide functional groups.
Chemical Reactions Analysis
- Without additional information, it’s challenging to provide specific chemical reactions involving this compound. Further research would be necessary to explore its reactivity.
Physical And Chemical Properties Analysis
- As a research compound, its physical properties (such as melting point, solubility, and stability) would require experimental determination.
Scientific Research Applications
Synthesis and Chemical Characterization
- Novel synthetic routes and chemical modifications have been developed to produce derivatives of oxalamide and related compounds, showcasing their potential in generating diverse chemical entities for further biological evaluation. The methodologies often involve one-pot synthesis, rearrangement reactions, and exploring different substitution patterns to enhance the compound's properties, such as solubility and stability (Mamedov et al., 2016).
Biological Activities and Applications
- Research has focused on evaluating the biological activities of oxalamide derivatives and related compounds. This includes their potential anti-tuberculosis properties, where specific derivatives have shown promising results in in vitro studies (Yuefei Bai et al., 2011).
- Another area of interest is the investigation of compounds as neurokinin-1 receptor antagonists. These studies assess the efficacy of compounds in preclinical models relevant to conditions such as emesis and depression, highlighting the therapeutic potential of these chemical entities in treating various disorders (T. Harrison et al., 2001).
Structural Studies and Computational Analyses
- Structural determinations and computational studies have been carried out to understand the molecular configurations, bond lengths, and angles of oxalamide derivatives. These insights are crucial for rational drug design, allowing for the optimization of the compounds' interactions with biological targets (Buu et al., 2019).
Safety And Hazards
- Since this compound is not intended for human or veterinary use, safety data is limited. Researchers handling it should follow standard laboratory safety protocols.
Future Directions
- Future studies could focus on elucidating its biological activity, potential therapeutic applications, and optimization of synthesis methods.
properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-17-4-7-23(32-3)20(14-17)27-25(31)24(30)26-16-22(29-10-12-33-13-11-29)18-5-6-21-19(15-18)8-9-28(21)2/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPAFLFLKUDRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide |
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